1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 5-chloro-2-nitrophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-nitrotoluene, is prepared by nitrating 5-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrotoluene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 5-chloro-2-nitrobenzyl bromide.
Nucleophilic Substitution: The bromide is reacted with 4-methylpiperazine in a nucleophilic substitution reaction, typically carried out in an organic solvent like dichloromethane or acetonitrile, to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 1-[(5-Chloro-2-aminophenyl)methyl]-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-carboxypiperazine.
Scientific Research Applications
1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-[(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone .
- 5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide .
Uniqueness: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, chloro group, and piperazine ring makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(13)2-3-12(10)16(17)18/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQLAQHHHGIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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